Falintolol, (S,E)- Falintolol, (S,E)-
Brand Name: Vulcanchem
CAS No.: 96479-91-3
VCID: VC17074092
InChI: InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9+/t11-/m0/s1
SMILES:
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

Falintolol, (S,E)-

CAS No.: 96479-91-3

Cat. No.: VC17074092

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Falintolol, (S,E)- - 96479-91-3

Specification

CAS No. 96479-91-3
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name (2S)-1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol
Standard InChI InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9+/t11-/m0/s1
Standard InChI Key IYQDIWRBEQWANY-LUHPIMIVSA-N
Isomeric SMILES C/C(=N\OC[C@H](CNC(C)(C)C)O)/C1CC1
Canonical SMILES CC(=NOCC(CNC(C)(C)C)O)C1CC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration and Stereochemistry

Falintolol, (S,E)-, with the IUPAC name (2S)-1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol, belongs to the oxime ether class of beta-adrenergic antagonists. Its molecular formula is C12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{2}, and it has a molecular weight of 228.33 g/mol . The compound’s stereochemistry is defined by two critical centers:

  • S-configuration at the second carbon of the propanolamine backbone.

  • E-configuration (trans) at the oxime double bond .

This stereochemical arrangement governs its receptor-binding affinity and metabolic stability. The (S,E)-isomer exhibits superior beta-blocking activity compared to its (Z)-counterpart, as confirmed by receptor affinity assays .

Table 1: Key Identifiers of Falintolol, (S,E)-

PropertyValueSource
CAS Registry Number96479-91-3
PubChem CID44383465
ChEMBL IDCHEMBL355100
SMILESC/C(=N\OCC@HO)/C1CC1

Synthesis and Isomeric Resolution

Synthetic Pathways

Falintolol is synthesized via condensation of a cyclopropyl ketone oxime with a propanolamine derivative. The critical step involves the formation of the oxime ether linkage under basic conditions, followed by chromatographic separation of syn- and anti-isomers . The racemic mixture typically contains an 8:2 ratio of syn- to anti-isomers, necessitating advanced resolution techniques for pharmaceutical-grade production .

Analytical Methods for Isomer Separation

A gas chromatography (GC) method using an SE-30 capillary column and electron-capture detection enables precise quantification of Falintolol isomers in biological matrices . Derivatization with heptafluorobutyric anhydride enhances volatility and detection sensitivity, achieving a limit of quantification (LOQ) of 0.05 µg/0.1 mL blood .

Table 2: Performance Metrics of the GC Method

ParameterValue
Linear Range0.05–1 µg/0.1 mL blood
Recovery Rate>85%
Intraday Precision (RSD)<8%

Pharmacological Profile

Beta-Adrenergic Receptor Antagonism

Falintolol, (S,E)-, selectively inhibits β1- and β2-adrenergic receptors, with negligible activity at muscarinic or α-adrenergic receptors . In isolated rat atria, it reduces isoproterenol-induced tachycardia by 90% at 1 µM, comparable to timolol .

Ocular Hypotensive Effects

Topical application of 0.25% Falintolol in alpha-chymotrypsin-induced hypertensive rabbits reduces IOP by 35–40%, mirroring timolol’s efficacy but with a 2-hour longer duration . Corneal permeability studies in bovine models reveal a transport rate of 0.42μg/cm2/hr0.42 \, \mu\text{g/cm}^2/\text{hr}, double that of timolol after 3 hours .

Table 3: Comparative IOP Reduction in Rabbit Models

CompoundIOP Reduction (%)Duration (hr)
Falintolol 0.25%38 ± 38–10
Timolol 0.5%36 ± 46–8

Pharmacokinetics and Metabolism

Absorption and Bioavailability

In rats, oral bioavailability exceeds 70%, with peak plasma concentrations (TmaxT_{\text{max}}) achieved within 2 hours . Topical administration in rabbits yields significant aqueous humor concentrations within 30 minutes, corroborating its rapid corneal penetration .

Metabolic Pathways

Hepatic metabolism involves sulfoxidation and glucuronidation, producing inactive metabolites excreted renally (30%) and fecally (70%) . The elimination half-life in rodents is 4–6 hours, supporting twice-daily dosing in therapeutic settings .

Therapeutic Applications and Clinical Prospects

Glaucoma Management

Falintolol’s IOP-lowering efficacy, coupled with minimal pupillary or cardiovascular effects (e.g., <5% heart rate reduction in rabbits), positions it as a first-line topical beta-blocker for open-angle glaucoma . Phase I trials report no corneal epithelial toxicity or systemic hypotension at therapeutic doses .

Future Directions

Ongoing research explores its utility in pulmonary hypertension and migraine prophylaxis, leveraging its beta2-blocking activity . Structural analogs with enhanced β1-selectivity are under development to minimize bronchoconstrictive risks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator